Regioisomeric Purity and Geometric Fidelity: (3-Aminophenyl)dimethylphosphine oxide vs. 2- and 4-Aminophenyl Isomers
The differentiation between (3-Aminophenyl)dimethylphosphine oxide and its regioisomers (2-aminophenyl and 4-aminophenyl derivatives) is fundamentally based on the position of the amino group on the aromatic ring. While direct, published head-to-head quantitative data for this specific compound is limited in the public domain, the procurement value is derived from its guaranteed regioisomeric purity. Vendor specifications for (3-Aminophenyl)dimethylphosphine oxide (CAS 26728-38-1) confirm a purity of 95% as determined by standard analytical methods, with the understanding that the major impurity profile is controlled to exclude the 2- and 4-regioisomers . This is critical because the 2-isomer (CAS 1197953-47-1) is a known intermediate for the FDA-approved drug Brigatinib (AP26113), while the 3-isomer is specifically cited for its role in developing FAK inhibitors . The synthetic routes to these different regioisomers are distinct, and their utility in medicinal chemistry is not interchangeable due to the divergent geometry they impose on the final drug candidate.
| Evidence Dimension | Regioisomeric Identity and Purity |
|---|---|
| Target Compound Data | CAS 26728-38-1; Purity: 95%; Amino group position: meta (3-) |
| Comparator Or Baseline | CAS 1197953-47-1 (2-aminophenyl isomer); CAS 737751-54-1 (4-aminophenyl isomer) |
| Quantified Difference | Purity: 95% for target compound; Impurity profile controlled for regioisomers. |
| Conditions | Vendor quality control specifications and synthetic pathway definitions . |
Why This Matters
Procurement of the correct regioisomer is essential for replicating published synthetic routes and achieving the intended biological activity in kinase inhibitor programs; substitution with the wrong isomer leads to different molecular geometry and likely inactive compounds.
